molecular formula C14H16N4O3S B215466 4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B215466
M. Wt: 320.37 g/mol
InChI Key: VPXAHKYDGPXFBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the thiadiazole family and has been synthesized using various methods.

Scientific Research Applications

4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively researched for its potential applications in various fields of research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
Studies have shown that 4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and reduce the levels of reactive oxygen species. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is its potent anticancer properties. This compound has been shown to induce apoptosis in cancer cells at low concentrations, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in lab experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. One of the significant directions is to further investigate the mechanism of action of this compound. Additionally, research can be conducted to optimize the synthesis method of this compound to improve its solubility in water. Furthermore, studies can be conducted to investigate the potential use of this compound in other fields of research, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can be achieved using various methods. One of the commonly used methods involves the reaction of 2-amino-1,3,4-thiadiazole-5-carboxylic acid with ethyl chloroacetate to form ethyl 2-(5-carboxy-1,3,4-thiadiazol-2-yl)acetate. The resulting compound is then reacted with hydrazine hydrate to form 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine. Finally, the compound is reacted with acetic anhydride to form 4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide.

properties

Product Name

4-(acetylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

4-acetamido-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C14H16N4O3S/c1-3-21-8-12-17-18-14(22-12)16-13(20)10-4-6-11(7-5-10)15-9(2)19/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,18,20)

InChI Key

VPXAHKYDGPXFBJ-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C

solubility

32.4 [ug/mL]

Origin of Product

United States

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